
1,1'-Sulfanediylbis(1H-benzimidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Sulfanediylbis(1H-benzimidazole): is a compound that features two benzimidazole rings connected by a sulfur atom. Benzimidazole derivatives are known for their diverse biological and clinical applications, including antiviral, anticancer, and antimicrobial activities . The unique structure of 1,1’-Sulfanediylbis(1H-benzimidazole) allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Sulfanediylbis(1H-benzimidazole) can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with sulfur-containing reagents under specific conditions. For example, the reaction of o-phenylenediamine with sulfur monochloride (S2Cl2) in the presence of a base can yield the desired compound . Another method involves the use of thiourea as a sulfur source, reacting with o-phenylenediamine in an acidic medium .
Industrial Production Methods: Industrial production of 1,1’-Sulfanediylbis(1H-benzimidazole) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Sulfanediylbis(1H-benzimidazole) undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1,1’-Sulfanediylbis(1H-benzimidazole) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-Sulfanediylbis(1H-benzimidazole) involves its interaction with specific molecular targets. The benzimidazole rings can bind to enzymes and proteins, inhibiting their activity. For example, benzimidazole derivatives are known to bind to tubulin, preventing its polymerization and disrupting cell division . The sulfur atom in the compound can also interact with metal ions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Mercaptobenzimidazole: Contains a thiol group, making it more reactive in certain chemical reactions.
4,6-Dichloro-2-mercaptobenzimidazole: A halogenated derivative with enhanced antimicrobial properties.
Uniqueness: 1,1’-Sulfanediylbis(1H-benzimidazole) is unique due to the presence of the sulfur bridge connecting two benzimidazole rings. This structural feature imparts distinct chemical and biological properties, such as increased stability and enhanced binding affinity to certain molecular targets .
Properties
CAS No. |
65952-73-0 |
|---|---|
Molecular Formula |
C14H10N4S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
1-(benzimidazol-1-ylsulfanyl)benzimidazole |
InChI |
InChI=1S/C14H10N4S/c1-3-7-13-11(5-1)15-9-17(13)19-18-10-16-12-6-2-4-8-14(12)18/h1-10H |
InChI Key |
XSJGCCZBIPAMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2SN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
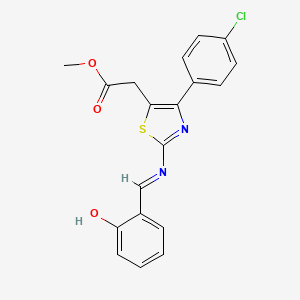

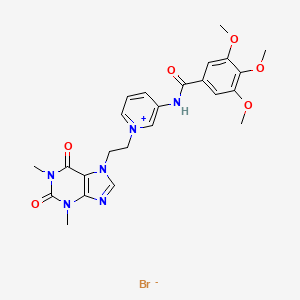


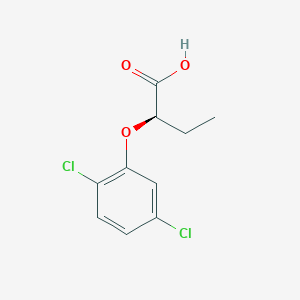
![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
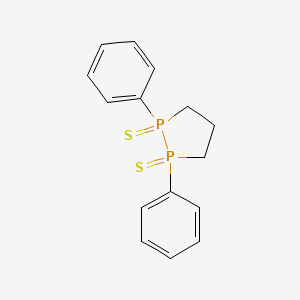

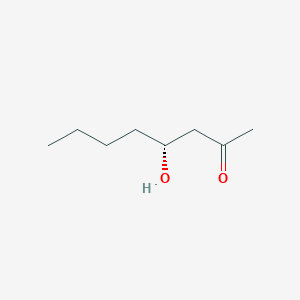
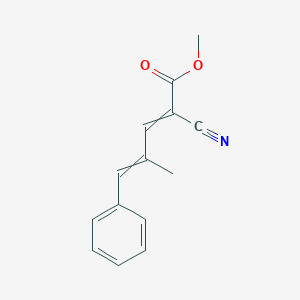
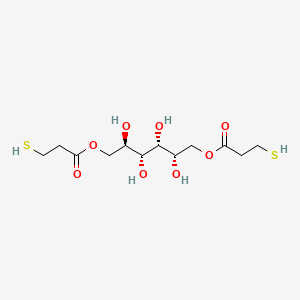
![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)
